Di(naphthalen-1-yl)phosphine oxide
Overview
Description
Di(naphthalen-1-yl)phosphine oxide is an organic compound with the chemical formula C20H15OP. It is a derivative of phosphine oxide where two naphthyl groups are attached to the phosphorus atom. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Di(naphthalen-1-yl)phosphine oxide is an organic phosphine oxide derivative Phosphine oxides are generally known to interact with various biological targets due to their ability to form stable complexes with metal ions .
Mode of Action
For instance, they can react with alcohols to form phosphates . They can also act as ligands in the synthesis of organometallic compounds .
Biochemical Pathways
Phosphine oxides can influence various biochemical processes due to their reactivity and ability to form complexes with metal ions .
Pharmacokinetics
The compound is known to be stable at room temperature but may decompose at high temperatures or when exposed to strong oxidizing agents . Its solubility in organic solvents such as ethanol, dimethyl sulfoxide, and toluene suggests that it may have good bioavailability .
Result of Action
It’s worth noting that phosphine oxides, including this compound, have certain fluorescent properties and can be used as fluorescent dyes or probes in biological research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable under inert atmosphere and at room temperature, but it may gradually oxidize when exposed to air . High temperatures or exposure to strong oxidizing agents may also lead to its decomposition .
Biochemical Analysis
Biochemical Properties
Di(naphthalen-1-yl)phosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming stable complexes. These interactions are primarily due to the compound’s ability to donate electron pairs from the phosphorus atom to metal centers in enzymes, thereby influencing their catalytic activity . Additionally, this compound can act as a fluorescent dye or probe in biological research due to its inherent fluorescence properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but may degrade under high temperatures or in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cellular processes becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, with specific targeting signals or post-translational modifications directing it to particular organelles. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(naphthalen-1-yl)phosphine oxide can be synthesized through the reaction of naphthylphosphine with an oxidizing agent. One common method involves the oxidation of di(naphthalen-1-yl)phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di(naphthalen-1-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Under specific conditions, it can be reduced back to di(naphthalen-1-yl)phosphine.
Substitution: The naphthyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phosphine oxides and reduced phosphine derivatives .
Scientific Research Applications
Di(naphthalen-1-yl)phosphine oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Bis(phenyl)phosphine oxide
- Bis(2-naphthyl)phosphine oxide
- Triphenylphosphine oxide
Uniqueness
Di(naphthalen-1-yl)phosphine oxide is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity compared to other phosphine oxides. The presence of naphthyl groups enhances its stability and makes it suitable for applications requiring high thermal and chemical stability .
Properties
IUPAC Name |
dinaphthalen-1-yl(oxo)phosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBEOAQRWRUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[P+](=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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